molecular formula C8H16ClNO4 B13690103 2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride

2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride

Cat. No.: B13690103
M. Wt: 225.67 g/mol
InChI Key: GCHYFEBTLWFDTQ-UHFFFAOYSA-N
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Description

2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride is a quaternary ammonium compound with a unique structure that includes a carboxyacetoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride typically involves the reaction of trimethylamine with a suitable carboxyacetoxy precursor under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The carboxyacetoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential role in cellular processes and as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the formulation of various industrial products, including surfactants and detergents.

Mechanism of Action

The mechanism of action of 2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride involves its interaction with specific molecular targets. The carboxyacetoxy group plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of certain enzymes or disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Carboxyacetoxy)-N,N,N-trimethylpropanaminium Chloride
  • 2-(2-Carboxyacetoxy)-N,N,N-trimethylbutanaminium Chloride

Uniqueness

2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its carboxyacetoxy group allows for versatile reactivity, making it valuable in various applications.

Conclusion

This compound is a compound with significant importance in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, including chemistry, biology, and medicine. Further research continues to explore its full potential and applications.

Properties

Molecular Formula

C8H16ClNO4

Molecular Weight

225.67 g/mol

IUPAC Name

2-(2-carboxyacetyl)oxyethyl-trimethylazanium;chloride

InChI

InChI=1S/C8H15NO4.ClH/c1-9(2,3)4-5-13-8(12)6-7(10)11;/h4-6H2,1-3H3;1H

InChI Key

GCHYFEBTLWFDTQ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)CC(=O)O.[Cl-]

Origin of Product

United States

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